DBCO-PEG13-NHS ester

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C52H75N3O19 |

|---|---|

分子量 |

1046.2 g/mol |

IUPAC 名称 |

(2,5-dioxopyrrolidin-1-yl) 3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[4-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-4-oxobutanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoate |

InChI |

InChI=1S/C52H75N3O19/c56-48(11-12-49(57)54-43-46-7-2-1-5-44(46)9-10-45-6-3-4-8-47(45)54)53-16-18-62-20-22-64-24-26-66-28-30-68-32-34-70-36-38-72-40-42-73-41-39-71-37-35-69-33-31-67-29-27-65-25-23-63-21-19-61-17-15-52(60)74-55-50(58)13-14-51(55)59/h1-8H,11-43H2,(H,53,56) |

InChI 键 |

MJZJKWIYVHAZFB-UHFFFAOYSA-N |

规范 SMILES |

C1CC(=O)N(C1=O)OC(=O)CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCC(=O)N2CC3=CC=CC=C3C#CC4=CC=CC=C42 |

产品来源 |

United States |

Foundational & Exploratory

A Technical Guide to the Structure and Application of DBCO-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure, properties, and applications of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and therapeutic development.

Core Molecular Structure

This compound is a sophisticated chemical tool comprised of three distinct functional moieties: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. Each component serves a specific and crucial role in its function as a molecular linker.

-

Dibenzocyclooctyne (DBCO): This is the "bioorthogonal" handle of the molecule. DBCO is a strained cyclooctyne that reacts with high specificity and efficiency with azide-containing molecules through a mechanism known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[][2][3] This reaction is a cornerstone of "click chemistry" and is prized for its ability to proceed under mild, physiological conditions without the need for a cytotoxic copper catalyst, making it ideal for use in living systems.[][2][3][4]

-

Polyethylene Glycol (PEG13): The central part of the molecule is a flexible spacer arm consisting of 13 repeating ethylene glycol units. This PEG linker enhances the overall water solubility of the molecule and its conjugates.[5][6][7] Furthermore, it provides a long, flexible connection that minimizes steric hindrance between the molecules being conjugated, which can improve reaction efficiency and maintain the biological activity of the labeled biomolecules.[5][6]

-

N-hydroxysuccinimide (NHS) Ester: This is the amine-reactive group. The NHS ester reacts efficiently and specifically with primary aliphatic amines, such as the side chain of lysine residues found on proteins or the N-terminus of polypeptides, to form a stable and covalent amide bond.[8][][10][11] This reaction proceeds optimally at a neutral to slightly alkaline pH (7.2-9) and results in the release of N-hydroxysuccinimide as a byproduct.[8][11]

The combination of these three components in a single linear molecule allows for a powerful, two-step "orthogonal" conjugation strategy. First, a biomolecule containing primary amines (like an antibody) is labeled with the DBCO group via the NHS ester reaction. After removing the excess linker, this newly DBCO-functionalized biomolecule can then be specifically conjugated to a second molecule bearing an azide group through the copper-free click reaction.

Quantitative Data

The physicochemical properties of this compound are summarized below. Note that some values may vary slightly between suppliers.

| Property | Value | Source(s) |

| Chemical Formula | C₅₂H₇₅N₃O₁₉ | [5][12] |

| Molecular Weight | ~1046.17 g/mol | [5][12] |

| Purity | Typically ≥95% | [5] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in DMSO, DMF, DCM | [5] |

| Storage Conditions | -20°C for long-term storage (months to years) | [5][12] |

| Shipping Conditions | Ambient temperature | [5][12] |

| CAS Number | 2784618-59-1 | [5] |

Experimental Workflow and Protocols

A primary application of this compound is the two-step labeling of biomolecules. The logical workflow for conjugating an antibody to an azide-modified molecule (e.g., a fluorescent dye, drug, or oligonucleotide) is illustrated below.

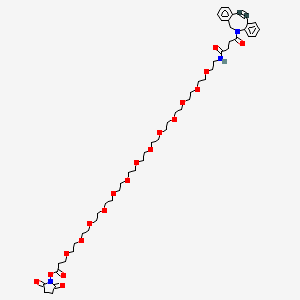

Caption: Workflow for antibody conjugation using this compound.

Detailed Experimental Protocol: Antibody Labeling

This protocol provides a general guideline for conjugating a DBCO moiety to an antibody using this compound, followed by a click reaction with an azide-containing molecule.

A. Materials and Reagents:

-

Antibody (or other protein) in an amine-free buffer (e.g., PBS, pH 7.4).

-

This compound.

-

Anhydrous Dimethylsulfoxide (DMSO).

-

Reaction buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3).

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).

-

Azide-functionalized molecule of interest.

-

Spin desalting columns for purification.

B. Protocol for DBCO Labeling (Step 1):

-

Prepare the Antibody: Adjust the concentration of the antibody to 1-2 mg/mL in the reaction buffer. Ensure the buffer is free of primary amines (e.g., Tris) or ammonium salts.

-

Prepare the DBCO Reagent: Immediately before use, dissolve the this compound in anhydrous DMSO to create a 10 mM stock solution.[13]

-

Reaction Incubation: Add a 20-30 fold molar excess of the dissolved this compound to the antibody solution.[4][13] The final concentration of DMSO in the reaction should ideally be below 20%.[4][13]

-

Incubate the reaction for 60 minutes at room temperature with gentle mixing.[4][13]

-

Quench the Reaction: To stop the labeling reaction, add quenching buffer (e.g., Tris) to a final concentration of 50-100 mM.[4][13] Incubate for an additional 15 minutes at room temperature.[13] This step ensures that any unreacted NHS ester is hydrolyzed or reacts with the Tris buffer.

-

Purification: Remove the excess, unreacted DBCO reagent and byproducts by using a spin desalting column equilibrated with the desired storage buffer (e.g., PBS). The resulting DBCO-functionalized antibody can be stored at -20°C for up to a month, though its reactivity may decrease over time.[13]

C. Protocol for Copper-Free Click Reaction (Step 2):

-

Reaction Setup: Mix the purified DBCO-labeled antibody with the azide-functionalized molecule. A 2-4 fold molar excess of the azide molecule is typically recommended.[13]

-

Incubation: Allow the reaction to proceed overnight at 4°C or for 1-4 hours at room temperature.[13] The progress of the reaction can be monitored by observing the decrease in the DBCO absorbance peak around 310 nm using UV-Vis spectroscopy.[3][4]

-

Final Purification: Purify the final antibody conjugate from excess azide-reagent using an appropriate method, such as size-exclusion chromatography (SEC), dialysis, or another desalting column.

-

Validation: The final conjugate can be validated and characterized using techniques like SDS-PAGE, which will show a shift in molecular weight, and mass spectrometry.[13]

Signaling Pathways and Logical Relationships

The utility of this compound is rooted in its ability to link two distinct molecular entities. This relationship can be visualized as a logical pathway for creating complex biomolecular constructs.

Caption: Logical relationship of components in a bioconjugation reaction.

References

- 2. Dibenzocyclooctyne (DBCO) Modification - CD Bioparticles [cd-bioparticles.com]

- 3. docs.aatbio.com [docs.aatbio.com]

- 4. broadpharm.com [broadpharm.com]

- 5. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]

- 6. DBCO-NHCO-PEG13-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 7. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]

- 8. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]

- 10. glenresearch.com [glenresearch.com]

- 11. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 12. medkoo.com [medkoo.com]

- 13. help.lumiprobe.com [help.lumiprobe.com]

An In-depth Technical Guide to the Mechanism of Action of DBCO-PEG13-NHS Ester

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action and applications of DBCO-PEG13-NHS ester, a heterobifunctional crosslinker integral to advancements in bioconjugation, diagnostics, and targeted therapeutics. This document details the chemistry of its functional components, presents relevant quantitative data, and offers exemplary experimental protocols.

Core Principles and Mechanism of Action

This compound is a versatile chemical tool comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a 13-unit polyethylene glycol (PEG13) spacer, and an N-hydroxysuccinimide (NHS) ester. This strategic design allows for a two-step sequential or orthogonal bioconjugation strategy.

Amine-Reactive NHS Ester Chemistry

The N-hydroxysuccinimide (NHS) ester facilitates the covalent attachment of the linker to biomolecules containing primary amines, such as the N-terminus of proteins or the side chain of lysine residues. The reaction proceeds via a nucleophilic acyl substitution, where the primary amine attacks the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond and the release of NHS as a byproduct.[1][2] This reaction is most efficient at a slightly alkaline pH (7.2-8.5).[1][3]

Below is a diagram illustrating the reaction between an NHS ester and a primary amine.

Caption: NHS ester reaction with a primary amine.

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The Dibenzocyclooctyne (DBCO) group is a strained alkyne that reacts with azide-functionalized molecules through a bioorthogonal and copper-free click chemistry reaction known as Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC).[4][5] The inherent ring strain of the cyclooctyne ring significantly lowers the activation energy of the [3+2] cycloaddition with an azide, allowing the reaction to proceed rapidly and with high specificity under physiological conditions without the need for a cytotoxic copper catalyst.[][7] This reaction results in the formation of a stable triazole linkage.

The workflow for a typical two-step bioconjugation using this compound is depicted below.

Caption: Two-step bioconjugation workflow.

The Role of the PEG13 Linker

The 13-unit polyethylene glycol (PEG13) chain serves as a hydrophilic spacer. The inclusion of this PEG linker offers several advantages in bioconjugation and drug delivery:

-

Increased Solubility: The hydrophilic nature of the PEG chain enhances the aqueous solubility of the this compound and the resulting bioconjugates, which is particularly beneficial when working with hydrophobic molecules.

-

Reduced Steric Hindrance: The flexible and extended nature of the PEG13 spacer minimizes steric hindrance between the conjugated molecules, allowing for more efficient binding and interaction.

-

Improved Pharmacokinetics: In therapeutic applications, PEGylation can increase the hydrodynamic radius of a molecule, which can lead to reduced renal clearance and a longer circulation half-life in vivo.[8]

-

Reduced Immunogenicity: The PEG chain can shield the bioconjugate from recognition by the immune system, thereby reducing its immunogenicity.

Quantitative Data

The efficiency of the reactions involving this compound is influenced by several factors, including pH, temperature, and the concentration of reactants. The following tables summarize key quantitative data related to the NHS ester reaction and the SPAAC reaction.

Table 1: NHS Ester Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Optimal pH Range | 7.2 - 8.5 | Aqueous buffer | [1][3] |

| Half-life of Hydrolysis | 4-5 hours | pH 7.0, 0°C | [1][9] |

| 1 hour | pH 8.0 | [10] | |

| 10 minutes | pH 8.6, 4°C | [1][9] | |

| Reaction Time | 30 - 120 minutes | Room temperature or 4°C | [] |

Table 2: SPAAC Reaction Parameters

| Parameter | Value | Conditions | Reference(s) |

| Second-Order Rate Constant (k₂) | ~0.34 M⁻¹s⁻¹ | HBS buffer, pH 7.4, 25°C (for a similar DBCO compound) | [12] |

| Reaction Time | 4 - 17 hours | Room temperature | |

| Reaction Temperature | 4 - 37°C |

Experimental Protocols

The following is a general protocol for the labeling of a protein with this compound and subsequent conjugation to an azide-containing molecule.

Protein Labeling with this compound

-

Protein Preparation:

-

NHS Ester Solution Preparation:

-

Labeling Reaction:

-

Quenching (Optional):

-

To stop the reaction, a quenching buffer such as 1 M Tris-HCl, pH 8.0 can be added to a final concentration of 50-100 mM.[14]

-

-

Purification:

SPAAC Reaction with Azide-Modified Molecule

-

Reactant Preparation:

-

Prepare the azide-containing molecule in an appropriate reaction buffer.

-

Add the DBCO-labeled protein to the azide-containing molecule. A 1.5- to 3-fold molar excess of the more abundant reagent is recommended.[14]

-

-

Click Reaction:

-

Purification:

-

Purify the final conjugate using an appropriate method, such as size-exclusion chromatography or affinity chromatography, to remove any unreacted components.

-

Applications in Drug Development

This compound is a valuable tool in the development of targeted therapeutics, particularly in the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis-Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADC development, the this compound can be used to link a cytotoxic drug (payload) to a monoclonal antibody (mAb). The NHS ester end reacts with the lysine residues on the antibody, and the DBCO end can be used to attach an azide-modified payload via a SPAAC reaction. This modular approach allows for the precise and stable conjugation of drugs to antibodies.[15][16]

Caption: Structure of an Antibody-Drug Conjugate.

Proteolysis-Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to its ubiquitination and subsequent degradation by the proteasome. This compound can serve as a versatile linker to connect the target protein-binding ligand and the E3 ligase-binding ligand.[17][18] The NHS ester can be used to attach one of the ligands, while the DBCO group allows for the attachment of the other azide-modified ligand.

Caption: PROTAC mechanism of action.

References

- 1. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]

- 2. glenresearch.com [glenresearch.com]

- 3. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. interchim.fr [interchim.fr]

- 7. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 8. DBCO-C3-PEG4-amine () for sale [vulcanchem.com]

- 9. help.lumiprobe.com [help.lumiprobe.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 12. researchgate.net [researchgate.net]

- 13. glenresearch.com [glenresearch.com]

- 14. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 15. medchemexpress.com [medchemexpress.com]

- 16. medchemexpress.com [medchemexpress.com]

- 17. medchemexpress.com [medchemexpress.com]

- 18. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to DBCO-PEG13-NHS Ester: Properties and Protocols

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical properties, reaction mechanisms, and experimental protocols for DBCO-PEG13-NHS ester, a heterobifunctional crosslinker pivotal in bioconjugation and drug development.

Core Chemical Properties

This compound is a versatile molecule comprised of three key functional components: a Dibenzocyclooctyne (DBCO) group, a hydrophilic 13-unit polyethylene glycol (PEG) spacer, and an N-hydroxysuccinimide (NHS) ester. This unique structure enables a two-step, orthogonal conjugation strategy, making it an invaluable tool for creating complex biomolecular architectures.[1] The DBCO group facilitates copper-free click chemistry, while the NHS ester allows for efficient coupling to primary amines.[1]

Quantitative Data Summary

The following table summarizes the key quantitative properties of this compound.

| Property | Value | Source(s) |

| Molecular Formula | C₅₂H₇₅N₃O₁₉ | [2][3][4] |

| Molecular Weight | ~1046.17 g/mol | [1][2][3][4][5] |

| CAS Number | 2784618-59-1 | [3][5][6][7] |

| Purity | Typically >90% or >95% | [1][2][3][5] |

| Solubility | Soluble in DMSO, DMF, DCM, and water | [3][8] |

| Storage Conditions | -20°C, dry and protected from light | [1][2][3] |

| Appearance | Off-white solid or viscous liquid | [8] |

Functional Components and Their Roles

-

DBCO (Dibenzocyclooctyne) Group: This is the reactive handle for copper-free Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) click chemistry.[6] Its high reactivity with azide-functionalized molecules in aqueous environments without the need for a cytotoxic copper catalyst makes it ideal for biological applications.[9]

-

PEG13 Spacer: The 13-unit polyethylene glycol chain is a long, flexible, and hydrophilic spacer.[3] This feature enhances the water solubility of the molecule and its conjugates, reduces steric hindrance between the conjugated molecules, and can minimize immunogenicity.[1][3][10]

-

NHS (N-hydroxysuccinimide) Ester: This is a highly reactive group that specifically targets primary amines, such as the side chain of lysine residues in proteins or the N-terminus of polypeptides, to form stable amide bonds.[2][3] The reaction is most efficient at a neutral to slightly basic pH (pH 7-9).[11][12]

Reaction Mechanisms and Experimental Workflows

The heterobifunctional nature of this compound allows for sequential or orthogonal conjugation strategies.[1] First, the NHS ester is reacted with an amine-containing molecule. Following purification, the newly introduced DBCO group can then be reacted with an azide-containing molecule.

Experimental Protocol 1: Conjugation to Amine-Containing Molecules via NHS Ester

This protocol details the procedure for labeling a protein with this compound.

Materials:

-

Protein solution in an amine-free buffer (e.g., PBS, pH 7.2-8.0).[12]

-

This compound.

-

Anhydrous DMSO or DMF.[11]

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0).[13]

-

Purification equipment (e.g., Zeba™ Spin Desalting Columns, 7K MWCO or dialysis cassettes).[9][12]

Methodology:

-

Preparation: Equilibrate the vial of this compound to room temperature before opening to prevent moisture condensation.[11][12] Prepare the protein sample in an amine-free buffer like PBS. Buffers containing primary amines such as Tris or glycine must be avoided as they will compete in the reaction.[11][12]

-

Reagent Dissolution: Immediately before use, dissolve the this compound in anhydrous DMSO or DMF to create a stock solution (e.g., 10 mM).[11][13] Do not store the stock solution, as the NHS ester is susceptible to hydrolysis.[11][12]

-

Conjugation Reaction: Add a 10- to 50-fold molar excess of the dissolved this compound to the protein solution.[11][13] The final concentration of the organic solvent should not exceed 10% of the total reaction volume.[12]

-

Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice.[9][12]

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 50-100 mM Tris.[11][13] Incubate for an additional 5-15 minutes at room temperature or on ice.[11][13]

-

Purification: Remove excess, non-reacted this compound and quenching buffer salts using a desalting column or through dialysis.[9][12]

Experimental Protocol 2: Copper-Free Click Chemistry (SPAAC)

This protocol describes the reaction between the DBCO-labeled molecule from Protocol 1 and an azide-functionalized molecule.

Materials:

-

Purified DBCO-labeled molecule.

-

Azide-containing molecule.

-

Reaction buffer (e.g., PBS).

Methodology:

-

Reactant Preparation: Prepare the azide-containing sample in a compatible reaction buffer.[11]

-

Click Reaction: Mix the DBCO-labeled molecule with the azide-modified molecule. A 2- to 4-fold molar excess of the azide-oligo is often used when conjugating to antibodies.[9] For protein-protein conjugations, a 1.5- to 3-fold excess of the more abundant component is recommended.[13]

-

Incubation: Incubate the reaction mixture. Typical reaction times are between 4 and 12 hours at room temperature or overnight (10-12 hours) at 4°C.[9][11] Reactions are generally more efficient at higher concentrations and temperatures (4-37°C).[13]

-

Purification: The final conjugate can be purified as needed based on the specific application, for example, using size exclusion chromatography to remove unreacted components.

Applications in Research and Drug Development

The robust and versatile nature of this compound makes it suitable for a wide range of applications, including:

-

Antibody-Drug Conjugates (ADCs): The linker can be used to attach cytotoxic drugs to antibodies for targeted cancer therapy.

-

PROTACs: It serves as a PEG-based linker for the synthesis of PROteolysis-TArgeting Chimeras (PROTACs), which are designed to degrade specific target proteins.[6][7][14]

-

Biomarker Detection and Imaging: Labeling proteins, antibodies, or other biomolecules for use in diagnostic assays and cellular imaging.[10]

-

Surface Functionalization: Modifying amine-bearing surfaces with clickable DBCO handles for the development of biosensors and other materials.[1]

By providing a reliable method for orthogonally conjugating complex biomolecules, this compound continues to be a critical tool for advancing drug delivery systems, diagnostics, and fundamental biological research.

References

- 1. DBCO-NH-PEG13-NHS ester | AxisPharm [axispharm.com]

- 2. DBCO-NHCO-PEG13-NHS ester - CD Bioparticles [cd-bioparticles.net]

- 3. DBCO-NHCO-PEG13-NHS ester, 2784618-59-1 | BroadPharm [broadpharm.com]

- 4. medkoo.com [medkoo.com]

- 5. precisepeg.com [precisepeg.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. biorbyt.com [biorbyt.com]

- 8. interchim.fr [interchim.fr]

- 9. researchgate.net [researchgate.net]

- 10. DBCO-PEG-NHS ester | AxisPharm [axispharm.com]

- 11. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 12. broadpharm.com [broadpharm.com]

- 13. interchim.fr [interchim.fr]

- 14. medchemexpress.com [medchemexpress.com]

The Role of Dibenzocyclooctyne (DBCO) in Modern Bioconjugation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern biological research and therapeutic development, the ability to specifically and efficiently attach molecules to biomacromolecules is paramount. Among the chemical tools developed for this purpose, "click chemistry" has emerged as a particularly powerful strategy. A key player in the advancement of click chemistry, particularly in biological systems, is the dibenzocyclooctyne (DBCO) group. This technical guide provides an in-depth exploration of the function of the DBCO group in bioconjugation, focusing on the underlying chemical principles, practical applications, and detailed experimental considerations.

The primary function of the DBCO group is to participate in a highly efficient and bioorthogonal reaction known as the Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This reaction allows for the covalent ligation of a DBCO-functionalized molecule to an azide-containing counterpart without the need for a cytotoxic copper catalyst, a significant advantage for applications in living systems.[1][2] The inherent ring strain of the cyclooctyne ring in DBCO is the driving force behind this rapid and specific reaction, which forms a stable triazole linkage.[3][4] This guide will delve into the kinetics, stability, and practical workflows of DBCO-mediated bioconjugation, providing researchers with the necessary information to effectively utilize this powerful tool.

The Mechanism of Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC)

The core of DBCO's utility lies in its rapid and selective reaction with azides. This [3+2] cycloaddition reaction is termed "strain-promoted" because the significant ring strain of the cyclooctyne ring is released upon the formation of the more stable triazole ring, thus providing the thermodynamic driving force for the reaction.[3][4] This process is bioorthogonal, meaning it can proceed within a complex biological milieu without interfering with or being influenced by native biological functional groups such as amines, thiols, or carboxylates.[2][5]

The reaction proceeds through a concerted mechanism, leading to the formation of a stable, covalent triazole linkage between the two molecules of interest. The speed of this reaction is a key advantage, with second-order rate constants that are significantly higher than other copper-free click chemistry methods.[6]

Quantitative Data: A Comparative Look at Click Chemistry Reactions

The choice of a bioconjugation method often depends on factors such as reaction speed, stability, and the specific application. The following table summarizes the second-order rate constants for various cyclooctynes used in SPAAC, providing a quantitative comparison of their reactivity with benzyl azide.

| Cyclooctyne Reagent | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Reference |

| DBCO | ~0.34 - 1.0 | [6][7] |

| BCN (Bicyclo[6.1.0]nonyne) | ~0.07 - 0.3 | [8][9] |

| DIFO (Difluorinated cyclooctyne) | ~0.076 | [8] |

| BARAC (Biarylazacyclooctynone) | ~0.96 | [3] |

| MOFO (Monofluorinated cyclooctyne) | < DIBO | [10] |

| DIBO (Dibenzocyclooctyne) | ~0.057 | [8] |

| Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | ~10 - 100 | [11] |

| Inverse-Electron-Demand Diels-Alder (IEDDA) | ~1 - 10⁶ | [11] |

Note: Reaction rates can be influenced by the specific azide, solvent, pH, and temperature.[12][13]

Stability Considerations

The stability of both the DBCO group prior to conjugation and the resulting triazole linkage is a critical factor for successful bioconjugation, especially for in vivo applications or long-term storage.

-

DBCO Stability: DBCO-modified proteins have been shown to lose only 3-5% of their reactivity towards azides over four weeks when stored at 4°C or -20°C.[1] However, DBCO can be susceptible to degradation under strongly acidic conditions, such as during peptide synthesis cleavage from resin.[14] It is also recommended to avoid buffers containing azides or thiols during storage of DBCO-functionalized molecules.[1] The DBCO functional group's reactivity can also diminish over time due to oxidation and the addition of water to the triple bond, with a recommended storage of no more than a month at -20°C for functionalized antibodies.[2][15]

-

Triazole Linkage Stability: The triazole ring formed via SPAAC is generally considered to be highly stable.[2] It is resistant to hydrolysis and enzymatic cleavage, making it a robust linkage for a wide range of biological applications. However, the stability of the overall conjugate will also depend on the stability of the biomolecule and the linker used to attach the DBCO or azide group. Some studies have noted that ester groups adjacent to the triazole can be susceptible to thermal degradation.[10][16]

Experimental Protocols

Protocol 1: Labeling of an Antibody with DBCO-NHS Ester

This protocol describes the general procedure for labeling primary amines (e.g., lysine residues) on an antibody with a DBCO moiety using an N-hydroxysuccinimide (NHS) ester derivative.

Materials:

-

Antibody solution (0.5-5 mg/mL in amine-free buffer, e.g., PBS, pH 7.2-7.4)

-

DBCO-NHS ester (e.g., DBCO-PEG4-NHS Ester)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., Zeba™ Spin Desalting Column, 7K MWCO)

Procedure:

-

Reagent Preparation:

-

Equilibrate the DBCO-NHS ester vial to room temperature before opening.

-

Prepare a 10 mM stock solution of DBCO-NHS ester in anhydrous DMSO immediately before use.[2]

-

-

Antibody Preparation:

-

Ensure the antibody is in an amine-free buffer. If necessary, perform a buffer exchange using a desalting column.

-

Adjust the antibody concentration to 0.5-5 mg/mL.[17]

-

-

Labeling Reaction:

-

Quenching:

-

Purification:

-

Characterization (Optional):

-

Determine the degree of labeling (DOL) by measuring the absorbance at 280 nm (for the protein) and ~309 nm (for DBCO).[17]

-

Protocol 2: Conjugation of a DBCO-Labeled Antibody to an Azide-Modified Oligonucleotide

This protocol outlines the SPAAC reaction between a DBCO-functionalized antibody and an azide-containing oligonucleotide.

Materials:

-

DBCO-labeled antibody (from Protocol 1)

-

Azide-modified oligonucleotide

-

Reaction buffer (e.g., PBS, pH 7.2-7.4)

Procedure:

-

Reaction Setup:

-

Incubation:

-

Purification:

-

Purify the antibody-oligonucleotide conjugate from excess oligonucleotide using a suitable method, such as size-exclusion chromatography (SEC) or ion-exchange chromatography.[2]

-

-

Analysis:

-

Analyze the conjugate by SDS-PAGE. The conjugated antibody will have a higher molecular weight than the unlabeled antibody.[5]

-

Visualization of Workflows and Logical Relationships

Workflow for Antibody-Drug Conjugate (ADC) Synthesis using DBCO

Experimental Workflow for Cell Surface Labeling

Decision Tree for Choosing a Click Chemistry Method

Conclusion

The DBCO group has become an indispensable tool in the field of bioconjugation, enabling researchers to perform highly efficient and specific ligations in a variety of contexts, from in vitro labeling to in vivo drug delivery. Its participation in the strain-promoted alkyne-azide cycloaddition (SPAAC) reaction offers a unique combination of rapid kinetics, high stability, and bioorthogonality. This technical guide has provided a comprehensive overview of the function of DBCO, including the underlying chemical principles, quantitative comparisons with other click chemistry methods, stability considerations, and detailed experimental protocols. By understanding and applying the principles and techniques outlined here, researchers, scientists, and drug development professionals can harness the power of DBCO to advance their work in creating novel bioconjugates for a wide range of applications.

References

- 1. interchim.fr [interchim.fr]

- 2. help.lumiprobe.com [help.lumiprobe.com]

- 3. researchgate.net [researchgate.net]

- 4. Click chemistry - Wikipedia [en.wikipedia.org]

- 5. docs.aatbio.com [docs.aatbio.com]

- 6. researchgate.net [researchgate.net]

- 7. alfa-chemistry.com [alfa-chemistry.com]

- 8. Quantification of Bioorthogonal Stability in Immune Phagocytes Using Flow Cytometry Reveals Rapid Degradation of Strained Alkynes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Biomedical applications of copper-free click chemistry: in vitro , in vivo , and ex vivo - Chemical Science (RSC Publishing) DOI:10.1039/C9SC03368H [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. diposit.ub.edu [diposit.ub.edu]

- 12. researchgate.net [researchgate.net]

- 13. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Traceless Click-Assisted Native Chemical Ligation Enabled by Protecting Dibenzocyclooctyne from Acid-Mediated Rearrangement with Copper(I) - PMC [pmc.ncbi.nlm.nih.gov]

- 15. broadpharm.com [broadpharm.com]

- 16. DSpace at KOASAS: Thermal Stability of Ester Linkage in the Presence of 1,2,3-Triazole Moiety Generated by Click Reaction [koasas.kaist.ac.kr]

- 17. documents.thermofisher.com [documents.thermofisher.com]

- 18. prod-vector-labs-wordpress-media.s3.amazonaws.com:443 [prod-vector-labs-wordpress-media.s3.amazonaws.com:443]

- 19. lifetein.com [lifetein.com]

- 20. documents.thermofisher.com [documents.thermofisher.com]

- 21. alphathera.com [alphathera.com]

The Role of N-Hydroxysuccinimide Esters in Protein Labeling: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Hydroxysuccinimide (NHS) esters are among the most widely used reagents for the chemical modification of proteins.[1][2][] Their popularity stems from their ability to efficiently react with primary amines on proteins, such as the N-terminus and the side chain of lysine residues, to form stable amide bonds.[1][2][4][5] This process, known as protein labeling, is a cornerstone of bioconjugation and is integral to numerous applications in research, diagnostics, and therapeutics.[][6]

This technical guide provides a comprehensive overview of the principles and practices of protein labeling using NHS esters. It is designed to equip researchers, scientists, and drug development professionals with the knowledge to design, execute, and troubleshoot protein conjugation experiments effectively. We will delve into the underlying chemistry, explore key reaction parameters, provide detailed experimental protocols, and present quantitative data to facilitate reproducible and optimized labeling outcomes.

Core Principles of NHS Ester Chemistry

The fundamental reaction of an NHS ester is the acylation of a primary amine.[1] The NHS ester acts as an activated carboxylic acid, where the N-hydroxysuccinimide moiety is an excellent leaving group. The reaction is a nucleophilic acyl substitution where the primary amine on the protein attacks the carbonyl carbon of the NHS ester, leading to the formation of a stable amide bond and the release of N-hydroxysuccinimide.[1][2]

While the primary target of NHS esters is the ε-amino group of lysine residues and the α-amino group of the N-terminus, side reactions with other nucleophilic amino acid side chains, such as those of tyrosine, serine, and threonine, have been reported, particularly at higher pH values.[7][8] However, the resulting ester and thioester linkages from these side reactions are generally less stable than the amide bond formed with primary amines.[1]

A critical competing reaction is the hydrolysis of the NHS ester, where water acts as the nucleophile.[4][5] This reaction, which also releases N-hydroxysuccinimide, becomes more pronounced at higher pH and can significantly reduce the efficiency of protein labeling, especially in dilute protein solutions.[4][5] Therefore, careful control of reaction conditions is paramount for successful conjugation.

Quantitative Data for NHS Ester Protein Labeling

The efficiency and outcome of a protein labeling experiment are influenced by several quantitative parameters. The following tables summarize key data points to aid in experimental design.

Table 1: Half-life of NHS Esters in Aqueous Solution

The stability of NHS esters is highly dependent on pH and temperature. The half-life of the ester in the absence of primary amines is a critical factor to consider when planning the duration of a labeling reaction.

| pH | Temperature (°C) | Half-life of NHS Ester | Reference |

| 7.0 | 0 | 4-5 hours | [4][5] |

| 8.6 | 4 | 10 minutes | [4][5] |

| 7.0 | 25 | ~1-2 hours (estimated) | |

| 8.0 | 25 | ~30-60 minutes |

Note: The half-life can vary depending on the specific NHS ester and buffer composition.

Table 2: Recommended Reaction Conditions for NHS Ester Labeling

Optimal labeling is achieved by balancing the rate of aminolysis (reaction with the protein) and hydrolysis.

| Parameter | Recommended Range | Notes | References |

| pH | 7.2 - 9.0 | The optimal pH is often between 8.3 and 8.5.[9][10] Higher pH increases the rate of both aminolysis and hydrolysis. | [4][5][9][10][11] |

| Temperature | 4 - 37 °C | Room temperature (20-25 °C) is common.[4][5] Lower temperatures (4 °C) can be used to slow down hydrolysis, especially for long incubation times. | [11] |

| Reaction Time | 30 minutes - 4 hours | Can be extended to overnight at 4 °C.[11] The optimal time depends on the reactivity of the protein and the NHS ester. | [4][5][12] |

| Molar Excess of NHS Ester | 5 - 20 fold | This is a starting point and should be optimized for each specific protein and desired degree of labeling. For mono-labeling, an 8-fold molar excess is often recommended as a starting point.[9][13] | [9][13] |

| Protein Concentration | 1 - 10 mg/mL | Higher protein concentrations favor the reaction with the amine over hydrolysis.[14] Labeling efficiency decreases at lower protein concentrations.[14] | [14] |

Table 3: Common Buffers and Solvents

The choice of buffer and solvent is critical to avoid unwanted side reactions.

| Component | Recommended | To Avoid | Rationale | References |

| Buffer | Phosphate-buffered saline (PBS), Bicarbonate/Carbonate, HEPES, Borate | Tris, Glycine, or any buffer containing primary amines. | Primary amine-containing buffers will compete with the protein for reaction with the NHS ester.[4][12] | [4][10][12] |

| Solvent | Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) for stock solutions | Water for stock solutions of water-insoluble NHS esters. DMF that is not amine-free. | Many NHS esters are not readily soluble in aqueous buffers and require a polar aprotic organic solvent to prepare a concentrated stock solution.[4][9] Ensure DMF is of high quality as it can degrade to dimethylamine, which will react with the NHS ester.[9] | [4][9][10] |

Experimental Protocols

This section provides a detailed, step-by-step protocol for a typical protein labeling experiment using an NHS ester.

Protocol 1: General Protein Labeling with an NHS Ester

1. Materials and Reagents:

-

Protein to be labeled (in a suitable amine-free buffer)

-

NHS ester of the label (e.g., fluorescent dye, biotin)

-

Reaction Buffer: 0.1 M Sodium Bicarbonate, pH 8.3 (or other suitable amine-free buffer)

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Anhydrous DMSO or DMF

-

Purification column (e.g., Sephadex G-25 desalting column)

-

Spectrophotometer or Fluorometer

2. Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS, bicarbonate). If the protein solution contains Tris or other primary amines, it must be exchanged into a suitable reaction buffer by dialysis or using a desalting column.

-

Determine the concentration of the protein solution accurately using a preferred method (e.g., Bradford assay, BCA assay, or absorbance at 280 nm).

-

-

NHS Ester Stock Solution Preparation:

-

Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a concentration of 10 mg/mL.[15] Many NHS esters are moisture-sensitive, so it is crucial to use a dry solvent and cap the vial tightly.

-

-

Calculation of Reagent Volumes:

-

Calculate the required amount of NHS ester based on the desired molar excess. A common starting point is a 10-fold molar excess.

-

Formula:

-

Volume of NHS ester stock (µL) = (Molar excess * [Protein concentration (mg/mL)] * Volume of protein (mL) * Molar weight of NHS ester (g/mol)) / ([NHS ester stock concentration (mg/mL)] * Molar weight of protein (g/mol))

-

-

-

Labeling Reaction:

-

Add the calculated volume of the NHS ester stock solution to the protein solution while gently vortexing.[10]

-

Incubate the reaction mixture at room temperature for 1 hour, protected from light if using a fluorescent dye.[15] Alternatively, the reaction can be carried out at 4 °C for 2-4 hours or overnight.

-

-

Quenching the Reaction:

-

To stop the labeling reaction, add the quenching buffer (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 50-100 mM. The primary amines in the Tris buffer will react with any excess NHS ester.

-

Incubate for an additional 15-30 minutes at room temperature.

-

-

Purification of the Labeled Protein:

-

Separate the labeled protein from unreacted NHS ester, the hydrolyzed label, and N-hydroxysuccinimide using a desalting column (e.g., Sephadex G-25).[15]

-

Equilibrate the column with a suitable storage buffer (e.g., PBS).

-

Apply the reaction mixture to the column and collect the fractions. The labeled protein will typically elute in the void volume.

-

-

Characterization of the Labeled Protein:

-

Degree of Labeling (DOL): Determine the average number of label molecules per protein molecule. This is a critical parameter for ensuring consistency between batches.

-

Measure the absorbance of the purified labeled protein at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the label.

-

Formula for DOL (for a dye label):

-

Protein concentration (M) = (A280 - (A_max * CF)) / ε_protein

-

Dye concentration (M) = A_max / ε_dye

-

DOL = Dye concentration / Protein concentration

-

Where:

-

A280 is the absorbance at 280 nm.

-

A_max is the absorbance at the dye's maximum wavelength.

-

CF is the correction factor for the dye's absorbance at 280 nm.

-

ε_protein is the molar extinction coefficient of the protein at 280 nm.

-

ε_dye is the molar extinction coefficient of the dye at its maximum wavelength.

-

-

-

-

Functional Activity: Perform a functional assay to ensure that the labeling process has not compromised the biological activity of the protein.

-

Visualizing the Process: Diagrams and Workflows

Visual representations are invaluable for understanding the chemical reactions and experimental procedures involved in NHS ester protein labeling.

Reaction Mechanism

The following diagram illustrates the chemical reaction between an NHS ester and a primary amine on a protein, as well as the competing hydrolysis reaction.

Caption: Chemical pathways for NHS ester reaction with a protein's primary amine and the competing hydrolysis.

Experimental Workflow

This diagram outlines the complete experimental workflow for labeling a protein with an NHS ester, from initial preparation to final analysis.

Caption: Step-by-step experimental workflow for NHS ester-based protein labeling.

Factors Influencing NHS Ester Labeling Efficiency

Several factors can impact the success of a protein labeling experiment. This diagram illustrates the key variables and their relationships.

Caption: Key factors influencing the efficiency of NHS ester protein labeling.

Conclusion

NHS ester chemistry provides a robust and versatile method for labeling proteins. By understanding the fundamental principles of the reaction, carefully controlling experimental conditions, and performing thorough characterization of the final product, researchers can confidently generate high-quality protein conjugates for a wide array of applications. This guide has provided the essential technical information, quantitative data, and practical protocols to enable both novice and experienced scientists to achieve successful and reproducible outcomes in their protein labeling endeavors.

References

- 1. glenresearch.com [glenresearch.com]

- 2. Amine-Reactive Crosslinker Overview - Creative Proteomics [creative-proteomics.com]

- 4. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - GE [thermofisher.com]

- 5. Amine-Reactive Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]

- 6. nbinno.com [nbinno.com]

- 7. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Chemical cross-linking with NHS esters: a systematic study on amino acid reactivities. | Semantic Scholar [semanticscholar.org]

- 9. lumiprobe.com [lumiprobe.com]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. neb.com [neb.com]

- 12. tools.thermofisher.com [tools.thermofisher.com]

- 13. interchim.fr [interchim.fr]

- 14. Protocol: Succinimidyl Ester Labeling of Protein Amines - Biotium [biotium.com]

- 15. NHS ester protocol for labeling proteins [abberior.rocks]

The Strategic Role of the PEG13 Spacer in Modern Crosslinking Technologies: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The integration of polyethylene glycol (PEG) spacers into crosslinker molecules has revolutionized the field of bioconjugation, addressing critical challenges in the development of advanced therapeutics and research reagents. Among the various lengths available, the PEG13 spacer, a discrete chain of 13 ethylene glycol units, offers a unique and highly advantageous balance of properties. This technical guide provides a comprehensive overview of the purpose and application of the PEG13 spacer in crosslinkers. It delves into the physicochemical and biological benefits conferred by this specific spacer length, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows. This document serves as a critical resource for researchers and drug development professionals seeking to leverage the power of PEGylated crosslinkers for enhanced performance and efficacy in their applications.

Introduction: The Emergence of PEGylated Crosslinkers

Crosslinking is a fundamental chemical process used to covalently link two or more molecules.[1] In the realm of life sciences, crosslinkers are indispensable tools for a myriad of applications, including the study of protein-protein interactions, the creation of antibody-drug conjugates (ADCs), and the development of novel drug delivery systems.[2][3] Traditional crosslinkers often possess hydrocarbon-based spacer arms, which can introduce challenges such as poor aqueous solubility, aggregation of the conjugated molecules, and potential immunogenicity.[4]

The advent of PEGylation, the process of covalently attaching PEG chains to molecules, has provided an elegant solution to these challenges.[5][6] PEG is a hydrophilic, biocompatible, and non-immunogenic polymer, making it an ideal component for modifying biomolecules.[7][8] Crosslinkers incorporating PEG spacers, particularly those with a defined number of ethylene glycol units like PEG13, offer enhanced control and precision in bioconjugation.[9][10]

The PEG13 spacer, with its specific length and physicochemical properties, provides a compelling combination of benefits that are explored in detail throughout this guide.

Core Advantages of the PEG13 Spacer

The incorporation of a PEG13 spacer into a crosslinker imparts several critical advantages that significantly enhance the performance of the resulting conjugate. These benefits stem from the inherent properties of the polyethylene glycol chain.

Enhanced Hydrophilicity and Solubility

One of the most significant contributions of the PEG13 spacer is the dramatic increase in the hydrophilicity and aqueous solubility of the crosslinker and the resulting conjugate.[4][5] Many biomolecules, particularly cytotoxic drugs used in ADCs and ligands for proteolysis-targeting chimeras (PROTACs), are hydrophobic.[11][12] This inherent hydrophobicity can lead to aggregation and precipitation in aqueous environments, complicating formulation and reducing bioavailability. The hydrophilic nature of the PEG13 spacer helps to mitigate these issues by creating a hydration shell around the molecule, thereby improving its solubility and preventing aggregation.[11][13]

Reduced Aggregation and Non-Specific Binding

The enhanced solubility provided by the PEG13 spacer directly contributes to a reduction in the aggregation of the conjugated molecules.[9] This is particularly crucial when working with proteins, which can lose their biological activity upon aggregation. Furthermore, the neutral and flexible nature of the PEG chain helps to minimize non-specific binding to other proteins or surfaces, leading to cleaner and more reliable results in assays and in vivo applications.[14]

Decreased Immunogenicity

The PEG spacer can effectively "shield" the conjugated molecule from the host's immune system, thereby reducing its immunogenicity.[5][10] This "stealth" effect is critical for therapeutic applications, as it can prolong the circulation half-life of a drug and reduce the risk of an adverse immune response.[11]

Improved Pharmacokinetics and Biodistribution

In the context of drug development, particularly for ADCs and other targeted therapies, the pharmacokinetic (PK) profile of the conjugate is of paramount importance. The inclusion of a PEG spacer can significantly improve the PK properties of a molecule by increasing its hydrodynamic radius, which in turn reduces renal clearance and extends its circulation time in the bloodstream.[12][15][16] This prolonged circulation allows for greater accumulation of the therapeutic agent at the target site. Studies have shown that the length of the PEG spacer can influence the biodistribution of the conjugate, with longer chains sometimes leading to more favorable tumor-to-organ ratios.[8][17]

Precise and Flexible Spatial Control

The defined length of the PEG13 spacer provides a precise and flexible linker between the two conjugated molecules.[10][18] This spatial separation can be critical for maintaining the biological activity of both molecules by minimizing steric hindrance.[19] For example, in an ADC, the spacer ensures that the cytotoxic drug does not interfere with the antibody's ability to bind to its target antigen.[20]

Quantitative Data on PEG Spacer Effects

The advantages of PEG spacers can be quantified through various analytical techniques. The following tables summarize key data from studies investigating the impact of PEG spacer length on the physicochemical and biological properties of conjugates.

| Spacer Length | LogD Value | Reference |

| PEG2 | -2.27 ± 0.07 | [9] |

| PEG3 | -2.35 ± 0.04 | [9] |

| PEG4 | -2.42 ± 0.05 | [9] |

| PEG6 | -2.50 ± 0.09 | [9] |

| Table 1: Effect of PEG Spacer Length on Hydrophilicity (LogD). A lower LogD value indicates higher hydrophilicity. Data from a study on NOTA-conjugated bombesin analogs shows a trend of increasing hydrophilicity with increasing PEG spacer length.[9] |

| Spacer Length (kDa) | Nanocarrier Uptake by RAW264.7 cells (Normalized to control) | Reference |

| 0 (pristine) | 1.00 | [15] |

| 0.65 | ~0.75 | [15] |

| 2 | ~0.50 | [15] |

| 5 | ~0.25 | [15] |

| Table 2: Influence of PEG Spacer Length on Macrophage Uptake. Longer PEG chains on the surface of nanocarriers significantly reduce their uptake by macrophage-like cells, demonstrating the "stealth" effect of PEGylation.[15] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving PEGylated crosslinkers.

Two-Step Protein-Protein Conjugation using a Heterobifunctional PEG Crosslinker (e.g., SM(PEG)n)

This protocol describes the conjugation of two proteins, one with primary amine groups (-NH2) and the other with sulfhydryl groups (-SH), using a heterobifunctional crosslinker containing an NHS ester and a maleimide group.

Materials:

-

Protein-NH2 (e.g., antibody)

-

Protein-SH (e.g., enzyme)

-

SM(PEG)n crosslinker (e.g., SM(PEG)12, as a proxy for PEG13 due to commercial availability and similar properties)

-

Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5

-

Desalting columns

-

Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

Procedure:

Step 1: Activation of Protein-NH2

-

Dissolve Protein-NH2 in Conjugation Buffer to a final concentration of 1-5 mg/mL.

-

Prepare a stock solution of the SM(PEG)n crosslinker in DMF or DMSO (e.g., 10 mM).

-

Add a 10- to 20-fold molar excess of the crosslinker stock solution to the Protein-NH2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

Remove the excess, non-reacted crosslinker using a desalting column equilibrated with Conjugation Buffer. Collect the protein-containing fractions.

Step 2: Conjugation to Protein-SH

-

Immediately add the purified, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 to 1:5 molar ratio of activated Protein-NH2 to Protein-SH is recommended as a starting point.

-

Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C.

-

The resulting conjugate can be purified from unconjugated proteins and excess reagents by size-exclusion chromatography (SEC) or other appropriate chromatographic methods.

Preparation of an Antibody-Drug Conjugate (ADC) with a PEGylated Linker

This protocol outlines a general procedure for the preparation of an ADC using a linker-drug that incorporates a PEG spacer and a maleimide group for conjugation to a monoclonal antibody (mAb).

Materials:

-

Monoclonal antibody (mAb)

-

Linker-drug with a maleimide group and a PEG spacer

-

Reducing agent (e.g., TCEP)

-

Reaction Buffer: PBS, pH 7.4

-

Quenching reagent (e.g., N-acetylcysteine)

-

Purification system (e.g., SEC-HPLC)

Procedure:

-

Antibody Reduction: Partially reduce the interchain disulfide bonds of the mAb by incubating it with a controlled molar excess of TCEP in Reaction Buffer for 1-2 hours at 37°C. This exposes free sulfhydryl groups for conjugation.

-

Drug-Linker Conjugation: Add the maleimide-containing linker-drug (dissolved in a co-solvent like DMSO) to the reduced mAb solution. The reaction is typically carried out for 1-2 hours at room temperature.

-

Quenching: Stop the conjugation reaction by adding an excess of a quenching reagent like N-acetylcysteine to react with any remaining unreacted maleimide groups.

-

Purification: Purify the resulting ADC from unconjugated linker-drug, quenching reagent, and aggregated antibody using SEC-HPLC or tangential flow filtration.

-

Characterization: Characterize the purified ADC to determine the drug-to-antibody ratio (DAR), purity, and biological activity.

Visualizing the Role of PEG13 Spacers in Biological Systems

The following diagrams, generated using the Graphviz DOT language, illustrate key applications where PEG13 spacers play a crucial role.

Caption: Mechanism of Action of an Antibody-Drug Conjugate (ADC).

Caption: Mechanism of Action of a PROTAC.

Caption: Two-Step Protein-Protein Conjugation Workflow.

Conclusion

The PEG13 spacer represents a significant advancement in crosslinking technology, offering a powerful tool for researchers and drug developers to overcome many of the challenges associated with traditional crosslinkers. Its ability to enhance solubility, reduce aggregation and immunogenicity, and improve the pharmacokinetic properties of bioconjugates makes it an invaluable component in the design of next-generation therapeutics and research reagents. The defined length of the PEG13 spacer provides a level of precision and control that is essential for the development of highly effective and safe biological products. As the fields of targeted therapy and proteomics continue to evolve, the strategic use of well-defined PEG spacers, such as PEG13, will undoubtedly play an increasingly critical role in driving innovation and success.

References

- 1. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]

- 2. dot | Graphviz [graphviz.org]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. researchgate.net [researchgate.net]

- 5. precisepeg.com [precisepeg.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. To PEGylate or not to PEGylate: immunological properties of nanomedicine’s most popular component, poly(ethylene) glycol and its alternatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. tools.thermofisher.com [tools.thermofisher.com]

- 11. Preparation of Dual-Labeled and Site-Specific Antibody and Fab Conjugates by Solid-Phase - Creative Biolabs [creative-biolabs.com]

- 12. researchgate.net [researchgate.net]

- 13. User Guide — graphviz 0.21 documentation [graphviz.readthedocs.io]

- 14. m.youtube.com [m.youtube.com]

- 15. PEG Spacer Length Substantially Affects Antibody-Based Nanocarrier Targeting of Dendritic Cell Subsets - PMC [pmc.ncbi.nlm.nih.gov]

- 16. labinsights.nl [labinsights.nl]

- 17. biorxiv.org [biorxiv.org]

- 18. targetedonc.com [targetedonc.com]

- 19. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 20. purepeg.com [purepeg.com]

The Lynchpin of Bioconjugation: A Technical Guide to DBCO-PEG13-NHS Ester in Copper-Free Click Chemistry

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioconjugation, the demand for precise, efficient, and biocompatible molecular tools is paramount. DBCO-PEG13-NHS ester has emerged as a powerful heterobifunctional linker, enabling the covalent attachment of molecules to proteins, antibodies, and other biomolecules through a two-step, bioorthogonal process. This technical guide provides an in-depth exploration of this compound, its applications in copper-free click chemistry, and detailed protocols for its use in research and drug development.

Introduction to this compound

This compound is a molecule meticulously designed for bioconjugation. It comprises three key functional components:

-

Dibenzocyclooctyne (DBCO): A strained alkyne that is highly reactive towards azide groups via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC). This "copper-free" click chemistry reaction is bioorthogonal, meaning it proceeds with high efficiency and specificity within complex biological systems without interfering with native biochemical processes.

-

Polyethylene Glycol (PEG13): A 13-unit polyethylene glycol spacer. The PEG linker enhances the solubility of the molecule in aqueous buffers, increases the stability of the resulting conjugate, reduces steric hindrance, and can minimize immunogenicity.

-

N-hydroxysuccinimide (NHS) Ester: An amine-reactive functional group that readily reacts with primary amines (such as the side chain of lysine residues in proteins) to form stable amide bonds.

This unique combination of functionalities allows for a versatile, two-step conjugation strategy. First, the NHS ester is used to attach the DBCO-PEG13 moiety to a biomolecule of interest. Subsequently, the DBCO group is available to "click" with any azide-containing molecule, enabling the precise and stable linkage of payloads such as therapeutic agents, imaging probes, or other biomolecules.

Quantitative Data

The efficiency and reliability of bioconjugation reactions are critically dependent on the physicochemical properties and reaction kinetics of the linker. The following tables summarize key quantitative data for the reactive moieties of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| Molecular Weight | Approximately 1046.16 g/mol | |

| Purity | Typically >90% or >95% (product specific) | |

| Solubility | Soluble in organic solvents (DMSO, DMF), limited aqueous solubility | |

| Storage | Recommended at -20°C, desiccated |

Table 2: Reaction Kinetics and Stability of Functional Groups

| Parameter | Condition | Value | Source(s) |

| SPAAC Reaction Rate Constant (DBCO + Azide) | Aqueous solution, room temperature | ~0.1 M⁻¹s⁻¹ to 1 M⁻¹s⁻¹ | [1] |

| NHS Ester Half-life in Aqueous Solution | pH 7.0, 0°C | 4 - 5 hours | [2][3] |

| pH 8.0, room temperature | ~1 hour | ||

| pH 8.6, 4°C | 10 minutes | [2][3] | |

| pH 9.0, room temperature | ~10 - 125 minutes | [4][5] | |

| DBCO Moiety Stability on an Antibody | 4°C or -20°C | ~3-5% loss of reactivity over 4 weeks | [6] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in a common application: antibody conjugation.

Protocol: Two-Step Antibody Labeling with a Fluorescent Azide Probe

This protocol describes the initial conjugation of this compound to an antibody, followed by the copper-free click reaction with an azide-functionalized fluorescent dye.

Materials:

-

Antibody of interest in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Azide-functionalized fluorescent probe

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Spin desalting columns or other means of buffer exchange/purification (e.g., dialysis, size-exclusion chromatography)

-

Reaction tubes

Methodology:

Step 1: Antibody Preparation

-

Prepare the antibody solution at a concentration of 1-10 mg/mL in an amine-free buffer such as PBS, pH 7.2-8.0. Buffers containing primary amines (e.g., Tris, glycine) are not compatible with the NHS ester reaction and must be removed.

-

If necessary, perform a buffer exchange using a spin desalting column or dialysis.

Step 2: this compound Stock Solution Preparation

-

Immediately before use, prepare a 10 mM stock solution of this compound in anhydrous DMSO. NHS esters are moisture-sensitive and will hydrolyze in the presence of water.

Step 3: Conjugation of this compound to the Antibody

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the antibody solution. The final concentration of DMSO in the reaction mixture should be kept below 10% to avoid denaturation of the antibody.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours on ice, with gentle mixing.

-

Quench the reaction by adding the quenching buffer to a final concentration of 50-100 mM. Incubate for 15 minutes at room temperature.

Step 4: Purification of the DBCO-labeled Antibody

-

Remove the excess, unreacted this compound and byproducts using a spin desalting column or other appropriate purification method.

-

The purified DBCO-labeled antibody can be stored at 4°C for short-term use or at -20°C for longer-term storage.

Step 5: Copper-Free Click Chemistry Reaction

-

To the purified DBCO-labeled antibody, add a 2- to 5-fold molar excess of the azide-functionalized fluorescent probe.

-

Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C. Reaction times may vary depending on the specific azide probe and desired degree of labeling.

Step 6: Final Purification and Characterization

-

Purify the fluorescently labeled antibody from excess azide probe using a spin desalting column or size-exclusion chromatography.

-

Characterize the final conjugate. The degree of labeling can be determined using UV-Vis spectroscopy by measuring the absorbance of the protein and the fluorescent dye. The integrity of the antibody can be assessed by SDS-PAGE.

Visualizations

Experimental Workflow: Antibody Labeling

Application in PROTAC Development

This compound is a valuable tool in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The this compound can serve as the linker component of the PROTAC, connecting the target protein binder to the E3 ligase ligand.

Logical Relationship: Key Features and Benefits

References

- 1. What is Click Chemistry? | BroadPharm [broadpharm.com]

- 2. アミン反応性架橋剤化学 | Thermo Fisher Scientific - JP [thermofisher.com]

- 3. help.lumiprobe.com [help.lumiprobe.com]

- 4. Studies of the amidation of porphyrin-NHS esters in dilute aqueous solution - New Journal of Chemistry (RSC Publishing) DOI:10.1039/D5NJ02078F [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. interchim.fr [interchim.fr]

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a cornerstone of bioorthogonal chemistry, offering a powerful tool for site-specific conjugation of biomolecules in complex biological environments.[1] This copper-free click chemistry reaction circumvents the cytotoxicity associated with the archetypal copper-catalyzed azide-alkyne cycloaddition (CuAAC), making it particularly well-suited for applications in living systems.[2][3] The reaction's driving force stems from the high ring strain of cyclooctyne reagents, which readily undergo a [3+2] cycloaddition with azides to form a stable triazole linkage.[4][5] This guide provides an in-depth technical overview of SPAAC, including its core mechanism, quantitative kinetic data, detailed experimental protocols, and key applications in research and drug development.

Core Mechanism

The fundamental principle of SPAAC lies in the use of a strained cyclooctyne, a cyclic alkyne with significant deviation from the ideal 180° bond angle of a linear alkyne. This inherent ring strain, approximately 18 kcal/mol for cyclooctyne, lowers the activation energy of the cycloaddition reaction with an azide.[6] The reaction proceeds via a concerted, pericyclic mechanism known as a Huisgen 1,3-dipolar cycloaddition, where the π-bonds of the alkyne and the azide rearrange to form new σ-bonds in a five-membered triazole ring.[7] Unlike its copper-catalyzed counterpart, SPAAC does not require an external catalyst, thus avoiding cellular toxicity and interference with sensitive biological systems.[1]

The reactivity of the cyclooctyne is a critical factor in the kinetics of the SPAAC reaction. Over the years, several generations of cyclooctynes have been developed, each with enhanced reactivity and stability. These modifications often involve the fusion of aromatic rings or the introduction of electron-withdrawing groups to further increase the ring strain and accelerate the reaction rate.[8]

Quantitative Data: Reaction Kinetics of Common Cyclooctynes

The efficiency of a SPAAC reaction is quantified by its second-order rate constant (k₂), which is dependent on the specific cyclooctyne, the azide reaction partner, the solvent, and the temperature.[9] The table below summarizes the k₂ values for several widely used cyclooctynes, providing a basis for selecting the appropriate reagent for a given application.

| Cyclooctyne | Azide Partner | Solvent | Temperature (°C) | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |

| OCT (Octacycloalkyne) | Benzyl azide | CD₃CN/D₂O | 25 | 2.4 x 10⁻³ |

| ALO (Aza-cyclooctyne) | Benzyl azide | CD₃CN/D₂O | 25 | 4.5 x 10⁻³ |

| DIFO (Difluorinated cyclooctyne) | Benzyl azide | CD₃CN/D₂O | 25 | 4.2 x 10⁻² |

| DIBO (Dibenzocyclooctynol) | Benzyl azide | Methanol | 25 | 5.67 x 10⁻²[10] |

| DBCO (Dibenzocyclooctyne) | Benzyl azide | CD₃CN/D₂O | 25 | 3.1 x 10⁻¹ |

| BCN (Bicyclo[6.1.0]nonyne) | Benzyl azide | CD₃CN/D₂O | 25 | 8.6 x 10⁻² |

| BARAC (Biarylazacyclooctynone) | Benzyl azide | CD₃CN/D₂O | 25 | 9.3 x 10⁻¹ |

| [9+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 2.2 x 10⁻³[11] |

| m[9+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 9.6 x 10⁻³[11] |

| [11+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 4.5 x 10⁻⁴[11] |

| fluor[11+1]CPP | Benzyl azide | Deuterated DMSO | 25 | 4.7 x 10⁻³[11] |

Experimental Protocols

Protocol 1: General Procedure for SPAAC Labeling of a Protein with a DBCO-Functionalized Probe

This protocol provides a general workflow for the conjugation of an azide-modified protein with a DBCO-containing fluorescent dye.

Materials:

-

Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4). Note: Avoid buffers containing sodium azide.

-

DBCO-functionalized fluorescent dye (e.g., DBCO-PEG4-Biotin), dissolved in DMSO to a stock concentration of 10 mM.[12]

-

Phosphate-buffered saline (PBS), pH 7.4.

-

Size-exclusion chromatography (SEC) column or dialysis cassette for purification.

Procedure:

-

Preparation of Reactants:

-

Prepare a solution of the azide-modified protein in PBS at a concentration of 1-10 mg/mL.[13]

-

Thaw the 10 mM stock solution of the DBCO-functionalized dye.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the azide-modified protein solution with a 2-4 fold molar excess of the DBCO-functionalized dye.[13]

-

If necessary, adjust the final volume with PBS to ensure the final DMSO concentration is below 20% to avoid protein denaturation.[13]

-

Gently mix the reaction solution by pipetting up and down. Avoid vigorous vortexing which can damage the protein.

-

-

Incubation:

-

Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.[13] The optimal incubation time may vary depending on the specific reactants and their concentrations.

-

-

Purification:

-

Remove the unreacted DBCO-dye and other small molecules by size-exclusion chromatography (SEC) or dialysis.[7]

-

For SEC, use a column with an appropriate molecular weight cutoff for the protein of interest.

-

For dialysis, use a membrane with a suitable molecular weight cutoff and perform dialysis against PBS at 4°C with several buffer changes.

-

-

Characterization:

Protocol 2: Introduction of Azide Groups into a Biomolecule via NHS Ester Chemistry

This protocol describes the labeling of a biomolecule containing primary amines (e.g., proteins, amino-modified oligonucleotides) with an azide group using an NHS ester crosslinker.

Materials:

-

Biomolecule to be labeled in an amine-free buffer (e.g., PBS, pH 7.4).

-

Azide-PEG4-NHS Ester, dissolved in anhydrous DMSO to a stock concentration of 10 mM.

-

Quenching solution (e.g., 1 M Tris-HCl, pH 8.0).

-

Purification column (e.g., desalting column) or dialysis equipment.

Procedure:

-

Preparation of Reactants:

-

Dissolve the biomolecule in the reaction buffer at a suitable concentration.

-

Prepare a fresh solution of the Azide-PEG4-NHS Ester in DMSO.

-

-

Reaction Setup:

-

Add a 10-20 fold molar excess of the Azide-PEG4-NHS Ester solution to the biomolecule solution. The final DMSO concentration should be kept low (typically <10%) to maintain the stability of the biomolecule.

-

Mix the reaction solution gently.

-

-

Incubation:

-

Incubate the reaction for 30-60 minutes at room temperature.

-

-

Quenching:

-

Add the quenching solution to the reaction mixture to a final concentration of 50-100 mM to consume any unreacted NHS ester.

-

Incubate for an additional 15 minutes at room temperature.

-

-

Purification:

-

Remove the excess azide reagent and quenching buffer by passing the reaction mixture through a desalting column or by dialysis.

-

Visualizations

Caption: The concerted [3+2] cycloaddition mechanism of SPAAC.

Caption: A typical experimental workflow for SPAAC-mediated bioconjugation.

Caption: Evolution of cyclooctyne reactivity through generations.

Applications in Drug Development and Research

The biocompatibility and specificity of SPAAC have made it an invaluable tool in various areas of scientific research and drug development.

-

Live Cell Imaging: SPAAC enables the labeling of specific biomolecules in their native cellular environment without perturbing cellular processes, allowing for dynamic imaging of cellular events.[1]

-

Proteomics: SPAAC is used for activity-based protein profiling and identifying post-translational modifications.[15]

-

Drug Delivery and Targeting: Antibody-drug conjugates (ADCs) and other targeted therapeutic agents can be synthesized using SPAAC to link a cytotoxic payload to a targeting moiety.[5] The formation of a stable triazole linkage ensures the integrity of the conjugate in vivo.

-

Biomaterials and Surface Modification: SPAAC is employed to functionalize surfaces and hydrogels for applications in tissue engineering and diagnostics.[16]

Conclusion

Strain-Promoted Alkyne-Azide Cycloaddition has revolutionized the field of bioconjugation by providing a robust, versatile, and biocompatible method for covalently linking molecules. Its copper-free nature has opened up new avenues for studying and manipulating biological systems in their native state. The continuous development of new cyclooctyne reagents with improved kinetics and stability will further expand the utility of SPAAC in basic research, diagnostics, and the development of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. glenresearch.com [glenresearch.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Conjugation of Azide-Tagged Targets to DBCO-Functionalized Gold Nanoparticles | Nanopartz⢠[nanopartz.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Click chemistry - Wikipedia [en.wikipedia.org]

- 9. jpldataeval.jpl.nasa.gov [jpldataeval.jpl.nasa.gov]

- 10. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 12. diposit.ub.edu [diposit.ub.edu]

- 13. docs.aatbio.com [docs.aatbio.com]

- 14. plueckthun.bioc.uzh.ch [plueckthun.bioc.uzh.ch]

- 15. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 16. broadpharm.com [broadpharm.com]

A Technical Guide to DBCO-PEG13-NHS Ester in Proteomics: Applications and Methodologies

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the dynamic field of proteomics, the precise and efficient labeling of proteins is paramount for elucidating their function, interactions, and localization within complex biological systems. The heterobifunctional crosslinker, DBCO-PEG13-NHS ester, has emerged as a powerful tool, enabling researchers to seamlessly integrate two powerful bioconjugation chemistries: amine-reactive labeling and copper-free click chemistry. This technical guide provides an in-depth overview of the core applications, experimental protocols, and technical considerations for utilizing this compound in proteomics research.

This compound possesses a thoughtfully designed architecture. The N-hydroxysuccinimide (NHS) ester facilitates covalent conjugation to primary amines, readily available on the N-terminus and lysine residues of proteins. The dibenzocyclooctyne (DBCO) group, a strained alkyne, allows for a highly specific and bioorthogonal reaction with azide-containing molecules via Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC), a cornerstone of copper-free click chemistry.[1][2] Separating these reactive moieties is a hydrophilic polyethylene glycol (PEG) linker with thirteen repeating units (PEG13). This PEG spacer enhances the water solubility of the molecule and provides a flexible arm that minimizes steric hindrance during conjugation.[3][4]

Chemical Properties and Reactivity

The utility of this compound stems from the distinct reactivity of its two functional ends, allowing for a two-step, orthogonal labeling strategy.

NHS Ester Reactivity and Stability